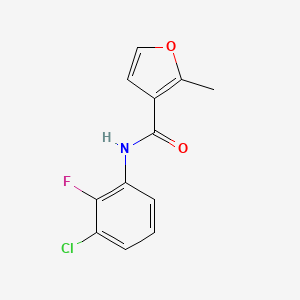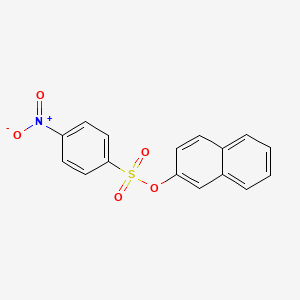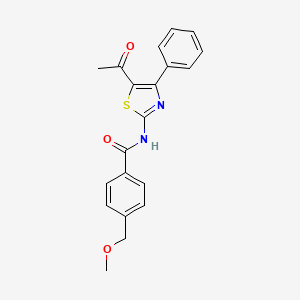
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide, also known as CFM-2, is a synthetic compound that has been developed for its potential use as a research tool in the field of neuroscience. This compound has been shown to have a high affinity for the cannabinoid receptor CB1, which is involved in various physiological processes such as pain perception, appetite regulation, and memory formation. In
Wirkmechanismus
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide acts as a CB1 receptor agonist, meaning that it binds to and activates the receptor. The CB1 receptor is a G protein-coupled receptor that is mainly expressed in the central nervous system. Activation of the CB1 receptor by N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, leads to the modulation of various intracellular signaling pathways, ultimately resulting in the physiological effects observed.
Biochemical and Physiological Effects:
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has been shown to have various biochemical and physiological effects, primarily mediated by its activation of the CB1 receptor. In animal studies, N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has been shown to have analgesic effects, reducing pain perception in various models of acute and chronic pain. N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has been shown to have effects on memory formation, with some studies suggesting that it may impair memory consolidation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has several advantages as a research tool, including its high affinity and selectivity for the CB1 receptor, making it a useful ligand for receptor binding assays and radioligand displacement assays. However, there are also limitations to its use, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research involving N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide. One area of interest is the development of more selective CB1 receptor agonists that can target specific signaling pathways and avoid off-target effects. Additionally, further studies are needed to investigate the effects of N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide on other physiological processes beyond pain perception, anxiety, and memory formation. Finally, the potential therapeutic applications of N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide and other CB1 receptor agonists should be explored, particularly in the treatment of pain and anxiety disorders.
Synthesemethoden
The synthesis of N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide involves several steps, starting from the reaction of 3-chloro-2-fluoroaniline with 2-methylfuran-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a series of reactions including protection of the amino group, reduction of the nitro group, deprotection of the amino group, and acylation of the resulting amine with a carbonyl chloride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has been primarily used as a research tool to study the role of the CB1 receptor in various physiological and pathological conditions. It has been shown to have a high affinity and selectivity for the CB1 receptor, making it a useful ligand for receptor binding assays and radioligand displacement assays. N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has also been used in animal studies to investigate the effects of CB1 receptor activation on pain perception, anxiety, and memory formation.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c1-7-8(5-6-17-7)12(16)15-10-4-2-3-9(13)11(10)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWVJLXBWUYSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7537429.png)


![6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7537448.png)
![2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide](/img/structure/B7537456.png)
![2-[3-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B7537462.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)

![3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide](/img/structure/B7537471.png)

![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)
![1-[2,4,6-Trimethyl-3-[(3-morpholin-4-ylsulfonylphenyl)methylsulfanylmethyl]phenyl]ethanone](/img/structure/B7537493.png)

![4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537523.png)